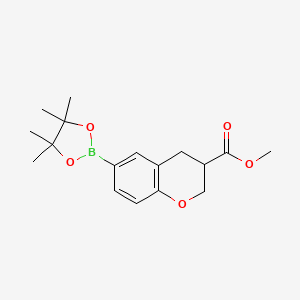
phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that features a trifluoromethyl group, which is known for its unique physicochemical properties. This compound is of interest in various fields, including agrochemicals and pharmaceuticals, due to its potential biological activities and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the use of trifluoromethyl-containing building blocks. Common reagents include ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride . The reaction conditions often require a catalyst and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenolysis to reduce unwanted by-products and improve overall production efficiency . The use of vapor-phase reactors with catalyst fluidized-bed phases is also common in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including insecticidal properties.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and unique properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in similar applications, such as agrochemicals and pharmaceuticals.
Sulfilimidoyl Anthranilic Diamides: These compounds share similar structural features and are investigated for their insecticidal properties.
Uniqueness
Phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific combination of a pyrrole ring and a trifluoromethyl group, which imparts distinct physicochemical properties and biological activities .
Propiedades
Fórmula molecular |
C14H12F3NO3 |
|---|---|
Peso molecular |
299.24 g/mol |
Nombre IUPAC |
phenyl 2-methyl-4-(2,2,2-trifluoroacetyl)-2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C14H12F3NO3/c1-9-7-10(12(19)14(15,16)17)8-18(9)13(20)21-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
Clave InChI |
CEVUXIAFUUPIBW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CN1C(=O)OC2=CC=CC=C2)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


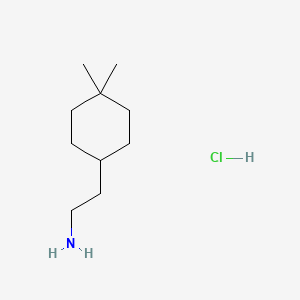
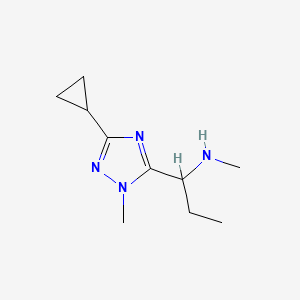
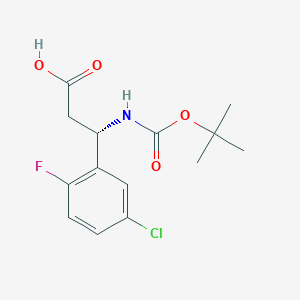
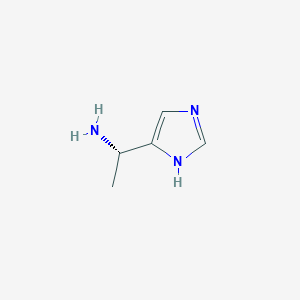
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
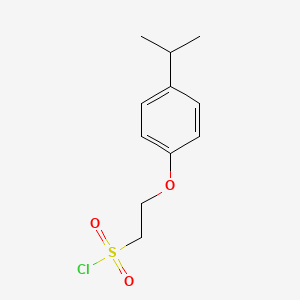
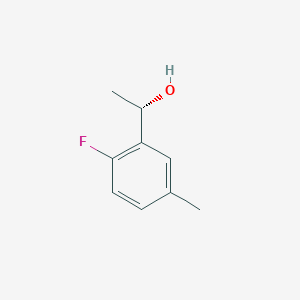
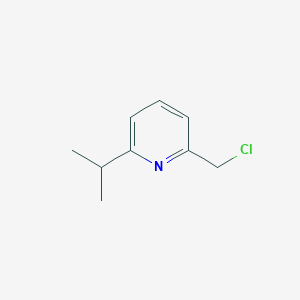
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)

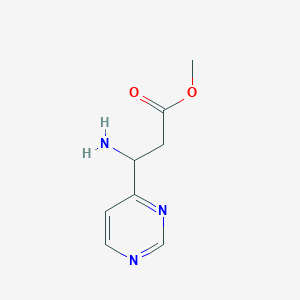
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

